4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-10-6-14(23-9-10)15(21)20-12-2-4-13(5-3-12)22-16-18-7-11(17)8-19-16/h6-9,12-13H,2-5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSWONJIYPBYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide involves multiple steps, including the formation of the thiophene ring, the introduction of the fluoropyrimidine group, and the attachment of the cyclohexyl moiety. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The fluoropyrimidine moiety can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the corresponding fluoropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The thiophene ring may interact with cellular proteins, affecting various signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide (CAS RN: 2034402-37-2)
- Structural differences :
- Pyrimidine substituents: 4,6-dimethyl vs. 5-fluoro.
- Heterocyclic core: Thiazole-5-carboxamide vs. thiophene-2-carboxamide.
- Metabolic stability: Fluorine’s inductive effect may slow oxidative metabolism in the target compound compared to the methylated analog.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
- Structural differences : Incorporates a chromen-4-one moiety and pyrazolo[3,4-d]pyrimidine core.
- Implications :
Core Heterocycle Modifications
(1R,2S)-2-[[(2,4-Dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl)-N-(5-fluoro-2-pyridinyl)cyclopropanecarboxamide
- Structural differences : Cyclopropane ring replaces cyclohexyl group; fluorophenyl and pyridinyl substituents are present.
- Fluorine placement: Dual fluorine atoms (pyrimidine and pyridine) may improve target affinity but increase synthetic complexity .
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structural differences : Hydroxymethyl and sulfonamide groups replace the carboxamide-thiophene system.
- Implications :
Physicochemical Properties
Biological Activity
The compound 4-methyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide is a novel heterocyclic amide that has garnered attention in pharmaceutical research due to its potential biological activities. Its structure integrates a thiophene moiety and a fluoropyrimidine, suggesting possible interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.352 g/mol. The presence of the thiophene ring and fluorinated pyrimidine indicates that it may exhibit unique pharmacological properties.
Research suggests that the biological activity of this compound may be attributed to its ability to inhibit certain enzymes and receptors, particularly those involved in metabolic pathways. The fluoropyrimidine component is known for its role in nucleic acid synthesis and may contribute to the compound's anticancer properties by disrupting DNA replication processes.
Antimicrobial Activity
Initial studies indicate potential antimicrobial properties due to the combination of the thiophene ring and the fluoropyrimidine moiety. Compounds with similar structures have shown efficacy against various bacterial and fungal strains. However, specific in vitro and in vivo studies are necessary to confirm these effects for this compound.
Enzyme Inhibition
The compound may also possess carbonic anhydrase (CA) inhibitory activity , which is significant in treating conditions such as glaucoma, epilepsy, and congestive heart failure. CA inhibitors are known for their role in regulating physiological processes like acid-base balance. The structural features of this compound suggest it could act similarly to existing CA inhibitors, but further research is needed to validate this hypothesis.
Case Studies
- In Vitro Studies : A study investigated the effects of similar thiophene derivatives on cancer cell lines, demonstrating significant inhibition of cell proliferation. These findings suggest that 4-methyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide might exhibit comparable anticancer properties .
- Animal Models : Preliminary animal studies with related compounds have shown promising results in reducing tumor growth, indicating that this class of compounds could be further explored for therapeutic applications in oncology.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
